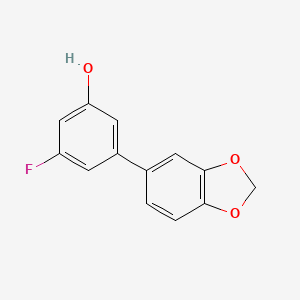
3-Fluoro-5-(4-methoxy-3-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(4-methoxy-3-methylphenyl)phenol (95%) is an organic compound that is used in a variety of scientific research applications. It is a white solid that is soluble in organic solvents, and is a derivative of phenol. It is an important intermediate in the synthesis of heterocyclic compounds, and has been used in the synthesis of various pharmaceuticals.
Applications De Recherche Scientifique
3-Fluoro-5-(4-methoxy-3-methylphenyl)phenol (95%) is used in a variety of scientific research applications. It is used in the synthesis of heterocyclic compounds, which are important intermediates in the synthesis of various pharmaceuticals. It is also used as a starting material in the synthesis of various fluorinated compounds, such as fluoroalkyl and fluoroaromatic compounds. In addition, it has been used in the synthesis of various organofluorine compounds, such as fluoroalkenes and fluoroalkynes.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-(4-methoxy-3-methylphenyl)phenol (95%) is not well understood, but it is believed to involve the formation of a covalent bond between the phenol group and the fluorine atom. This covalent bond is believed to be stabilized by the presence of the 4-methoxy-3-methylphenyl group, which provides additional electron-donating properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(4-methoxy-3-methylphenyl)phenol (95%) are not well understood. However, it is believed to have some antioxidant activity, as well as some anti-inflammatory and anti-cancer properties. It is also believed to have some potential as an inhibitor of the enzyme acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 3-Fluoro-5-(4-methoxy-3-methylphenyl)phenol (95%) in laboratory experiments are its high solubility in organic solvents, its low cost, and its availability. It is also relatively easy to synthesize and purify, which makes it an ideal starting material for synthesizing various fluorinated compounds. However, it is important to note that the compound is highly reactive, and should be handled with care in the laboratory.
Orientations Futures
The potential applications of 3-Fluoro-5-(4-methoxy-3-methylphenyl)phenol (95%) are numerous, and there are many directions for future research. These include further investigations into its biochemical and physiological effects, as well as its potential use as an inhibitor of acetylcholinesterase. Additionally, further research could be done into its potential use as an antioxidant, and its potential use in the synthesis of various fluorinated compounds. Finally, further research could be done into its potential use as a starting material for synthesizing various pharmaceuticals.
Méthodes De Synthèse
3-Fluoro-5-(4-methoxy-3-methylphenyl)phenol (95%) can be synthesized from the reaction of 4-methoxy-3-methylphenol with fluorine gas. This reaction is catalyzed by a Lewis acid, such as boron trifluoride. The reaction is carried out in a solvent such as dichloromethane or toluene at a temperature of -78°C. The reaction yields a white solid product, which is then purified by recrystallization.
Propriétés
IUPAC Name |
3-fluoro-5-(4-methoxy-3-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-5-10(3-4-14(9)17-2)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNPYQWLSYVNOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684269 |
Source


|
| Record name | 5-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-03-0 |
Source


|
| Record name | 5-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














